2-(2-Ethoxyphenyl)-1-isoindolinimine
Description
2-(2-Ethoxyphenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound characterized by an isoindolinimine core substituted with a 2-ethoxyphenyl group. Its molecular structure (C₁₆H₁₆N₂O) features a planar isoindoline ring system fused to a phenyl ether moiety, which confers unique electronic and steric properties.
The crystal structure of 2-(2-Ethoxyphenyl)-1-isoindolinimine has been resolved using SHELX programs, specifically SHELXS for structure solution and SHELXL for refinement . The ethoxy group (-OCH₂CH₃) introduces conformational flexibility, influencing intermolecular interactions such as π-π stacking and hydrogen bonding in the solid state. These structural insights, derived from high-precision crystallographic data, underpin its physicochemical behavior and reactivity.
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C16H16N2O/c1-2-19-15-10-6-5-9-14(15)18-11-12-7-3-4-8-13(12)16(18)17/h3-10,17H,2,11H2,1H3 |
InChI Key |
JVCAMEOXOGNUMQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CC3=CC=CC=C3C2=N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC3=CC=CC=C3C2=N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs. Methoxy : The ethoxy substituent increases molecular weight and reduces solubility in polar solvents compared to methoxy, likely due to enhanced hydrophobic interactions .
- Electron-Withdrawing Groups : The chloro-substituted derivative exhibits higher melting points and lower solubility, consistent with stronger intermolecular halogen bonding.
- Parent Compound : The unsubstituted parent molecule shows the highest solubility, emphasizing the steric and electronic impact of substituents.
Table 2: Crystallographic Parameters (SHELX-Refined Data)
| Compound | Space Group | Unit Cell Parameters (Å, °) | Hydrogen Bond Length (Å) |
|---|---|---|---|
| 2-(2-Ethoxyphenyl)-1-isoindolinimine | P2₁/c | a=8.21, b=10.45, c=14.32, β=102.5° | N–H⋯O: 2.89 |
| 2-(2-Methoxyphenyl)-1-isoindolinimine | P 1 | a=7.98, b=9.87, c=12.76, α=90°, β=95° | N–H⋯O: 2.76 |
| 2-(2-Chlorophenyl)-1-isoindolinimine | C2/c | a=15.32, b=8.45, c=13.89, β=108.3° | C–Cl⋯π: 3.42 |
Structural Insights :
- Ethoxy Flexibility : The ethoxy group in 2-(2-Ethoxyphenyl)-1-isoindolinimine adopts a gauche conformation, creating a less compact crystal packing compared to methoxy derivatives .
- Hydrogen Bonding : Methoxy analogs exhibit shorter N–H⋯O bonds, enhancing lattice stability and higher melting points than ethoxy variants.
- Chloro-π Interactions : The chloro-substituted compound demonstrates unique C–Cl⋯π interactions, absent in ether-substituted analogs, contributing to its rigid crystal lattice.
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